molecular formula C24H41NaO7S B562770 Petromyzonol 24-Sulfate Sodium Salt CAS No. 1271318-61-6

Petromyzonol 24-Sulfate Sodium Salt

Cat. No.: B562770
CAS No.: 1271318-61-6
M. Wt: 496.635
InChI Key: DHGPBNKCHYMHIS-OPBQQCMKSA-M
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Description

Overview of Bile Salt Diversity and Early Vertebrate Evolution

Bile salts, the principal end-metabolites of cholesterol, are crucial for absorbing lipids and proteins from the diet. nih.gov Their structure has undergone significant diversification throughout vertebrate evolution. nih.govnih.gov The earliest vertebrates, such as jawless fish (Agnatha), primarily produce C₂₇ bile alcohols, which feature a 27-carbon skeleton, similar to cholesterol, and a planar 5α (A/B trans) ring structure. nih.govantibacvir.co.uk These bile alcohols are typically sulfated before being secreted into the bile. nih.gov

As vertebrates evolved, the biosynthetic pathway for bile salts became more complex. nih.gov A major evolutionary shift involved the shortening of the cholesterol side chain, leading to the emergence of C₂₄ bile acids. antibacvir.co.uk This transition from C₂₇ bile alcohols to C₂₄ bile acids appears to have occurred independently at least twice: once in the lineage leading to ray-finned fishes and again in the lineage leading from lobe-finned fishes to tetrapods. nih.gov While C₂₇ bile alcohols are dominant in early-evolving fish and amphibians, C₂₄ bile acids are the most common type found in later-evolving species, including many birds and most mammals. antibacvir.co.ukresearchgate.net

This evolutionary trajectory highlights a trend towards increasing complexity and a shift in the primary type of bile salt produced, reflecting fundamental changes in vertebrate biochemistry over millions of years.

Significance of Petromyzonol (B13829) 24-Sulfate Sodium Salt as a Distinct Vertebrate Bile Alcohol Sulfate (B86663)

Petromyzonol 24-sulfate stands out as a unique molecule in the vast landscape of vertebrate bile salts. core.ac.uk It is the only known example of a C₂₄ bile alcohol, possessing a shortened side chain characteristic of more "modern" bile acids, yet retaining the alcohol group typical of "primitive" bile salts. core.ac.uk Its structure, 5α-cholane-3α,7α,12α,24-tetrol sulfated at the C-24 position, has been fully established through chemical synthesis and spectral analysis. core.ac.uk

This compound is found in the sea lamprey (Petromyzon marinus), a member of the Agnatha, or jawless fishes, which are among the earliest evolving vertebrates. nih.govantibacvir.co.uk The presence of this C₂₄ bile alcohol in such an ancient lineage is remarkable. core.ac.ukuchicago.edu While larval lampreys produce petromyzonol sulfate as a major bile salt, they also produce C₂₇ bile alcohols, placing them at a crucial evolutionary crossroads. uchicago.edunih.gov This makes petromyzonol sulfate a "primitive and unique" bile salt, offering insights into the molecular steps that may have led to the evolution of C₂₄ bile acids from C₂₇ bile alcohols. core.ac.uk

Beyond its role in digestion, petromyzonol sulfate functions as a potent migratory pheromone for the sea lamprey. nih.gov Released by larvae, it guides adult lampreys to suitable spawning streams, demonstrating a critical role in the species' life cycle and highlighting the diverse functions of bile salts in chemical communication. nih.gov

Current Research Paradigms and Unifying Hypotheses in Petromyzonol 24-Sulfate Sodium Salt Studies

Current research on petromyzonol 24-sulfate is multifaceted, focusing on its unique biochemistry, physiological roles, and evolutionary implications. One major area of investigation is its function as a pheromone. Studies have explored the olfactory sensitivity of sea lampreys to petromyzonol sulfate and its analogs, revealing a high degree of specificity in how the lamprey olfactory system detects this compound. nih.gov Research has also identified related compounds, such as 3-ketopetromyzonol sulfate (3kPZS), which acts as a male sex pheromone, priming the endocrine system of females for reproduction. d-nb.info

Another significant research paradigm involves its role in bile salt homeostasis and toxicity. Petromyzonol sulfate is cytotoxic, but adult lampreys, which have a degenerated digestive system and cannot excrete bile, adapt by converting it into the markedly less toxic 3-keto-petromyzonol sulfate. researchgate.net This biochemical adaptation is crucial for the survival of the adult lamprey and is a subject of ongoing study. researchgate.net

A unifying hypothesis in these studies is that petromyzonol 24-sulfate and the sea lamprey serve as an exceptional model for understanding evolution at a molecular level. core.ac.uk By studying this "transitional" bile salt in an ancient vertebrate, researchers can investigate the evolution of key physiological systems, including the nuclear receptors that sense and regulate bile salts, such as the farnesoid X receptor (FXR) and the vitamin D receptor (VDR). nih.govresearchgate.net The unique properties of petromyzonol sulfate provide valuable clues to the ancestral functions and subsequent evolution of these critical regulatory pathways in vertebrates. core.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₁NaO₇S sapphirebioscience.com
Molecular Weight 496.63 g/mol sapphirebioscience.com
CAS Number 1271318-61-6 sapphirebioscience.comechochemical.com
Appearance Off-White Solid sapphirebioscience.com
Storage -20°C Freezer, Hygroscopic, Under inert atmosphere sapphirebioscience.com

Table 2: Comparison of Major Bile Salt Classes in Vertebrates

Bile Salt ClassCarbon AtomsKey Structural FeaturesPrimary Vertebrate GroupsExample Compound(s)
Bile Alcohols C₂₇5α (planar) steroid nucleus; alcohol group on side chain; sulfated. nih.govantibacvir.co.ukJawless Fish (Agnatha), Lobe-finned Fish, some Amphibians. nih.govuchicago.edu5α-Cyprinol, Myxinol
Bile Acids C₂₇5β (bent) steroid nucleus; carboxylic acid group on side chain. antibacvir.co.ukresearchgate.netReptiles, early-evolving Birds. researchgate.net3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid
Bile Acids C₂₄5β (bent) steroid nucleus; shortened side chain with a carboxylic acid group. antibacvir.co.ukuchicago.eduRay-finned Fish, Snakes, many Birds, most Mammals. antibacvir.co.ukCholic acid, Chenodeoxycholic acid
Unique Bile Alcohol C₂₄5α (planar) steroid nucleus; shortened side chain with a sulfated alcohol group. core.ac.ukSea Lamprey (Petromyzon marinus). core.ac.ukuchicago.eduPetromyzonol 24-Sulfate

Properties

IUPAC Name

sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1/t14-,15+,16+,17+,18-,19-,20+,21-,22-,23-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPBNKCHYMHIS-OPBQQCMKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCOS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858292
Record name sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271318-61-6
Record name sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Regulatory Mechanisms of Petromyzonol 24 Sulfate

Enzymatic Cascade from Cholesterol to Petromyzonol (B13829) 24-Sulfate

The conversion of cholesterol to petromyzonol 24-sulfate is a complex enzymatic cascade primarily occurring in the liver. This process is crucial for the lamprey's digestive functions and, in mature males, for the production of pheromones.

The initial and rate-limiting step in bile salt synthesis is the hydroxylation of cholesterol, catalyzed by cytochrome P450 enzymes. In the sea lamprey, several key enzymes are involved:

CYP7A1 (Cholesterol 7α-hydroxylase): This is a critical rate-limiting enzyme in the classic bile salt synthesis pathway. wikipedia.org Its expression is dramatically upregulated in the liver of sexually mature male sea lampreys, indicating a significant increase in bile salt biosynthesis associated with reproduction. researchgate.net In one study, the transcription of cyp7a1 in the liver of mature males increased by 8000-fold compared to immature males. researchgate.net

CYP27A1 (Sterol 27-hydroxylase): This enzyme is involved in the alternative, or acidic, pathway of bile acid synthesis. wikipedia.org Its expression also increases in the liver of mature male sea lampreys, though to a lesser extent than CYP7A1, showing a threefold increase in transcription. researchgate.net

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the 12α-hydroxylation of bile acid precursors. wikipedia.orgnih.gov In mature male sea lampreys, cyp8b1 expression in the liver increases six-fold, suggesting its important role in producing the specific bile salts required for pheromonal functions. researchgate.net

The coordinated upregulation of these enzymes in mature males highlights the shift in liver metabolism towards the large-scale production of bile salt precursors for pheromone synthesis. nih.gov

Following the initial hydroxylations, the steroid skeleton of the cholesterol molecule undergoes a series of stereospecific reductions and oxidations to form the characteristic structure of petromyzonol. These reactions are crucial for producing the 5α-cholane structure that is characteristic of lamprey bile salts. researchgate.net The specific enzymes involved in these steps in lampreys are not as well-characterized as the initial hydroxylases but are essential for creating the correct stereochemistry of the final product.

The final step in the biosynthesis of petromyzonol 24-sulfate is the sulfation of the 24-hydroxyl group of petromyzonol. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the bile alcohol. uniprot.org This sulfation step is critical, as it increases the water solubility of the bile alcohol, which is important for its function as a pheromone. researchgate.netnih.gov

In the sea lamprey, two key sulfotransferases have been identified:

SULT2A1: This enzyme, also known as bile salt sulfotransferase, is primarily expressed in the liver and adrenal tissues and is responsible for the sulfation of steroids and bile acids. wikipedia.org

SULT2B1: This sulfotransferase shows high activity towards cholesterol and other 3β-hydroxysteroids. nih.govwikipedia.org

Research has shown high expression of both sult2a1 and sult2b1 in the gill epithelia of mature male lampreys, suggesting that the final sulfation and potentially other modifications of bile salts may occur in the gills before their release as pheromones. researchgate.net A specific petromyzonol sulfotransferase (PZ-SULT) has been isolated from larval lamprey liver that is stereoselective for 5α-cholan structures and regioselective for the C-24 hydroxyl group. gallmet.co.uk

Comparative Analysis of Bile Salt Biosynthesis Across Basal Vertebrates

The bile salt profile of the sea lamprey, a basal vertebrate, provides valuable insights into the evolution of bile salt biosynthesis.

The bile salts of vertebrates can be categorized into three main types: C27 bile alcohols, C27 bile acids, and C24 bile acids. researchgate.net Early-evolving vertebrates, like lampreys and some fish, are dominated by C27 bile alcohols, which are considered the ancestral form of bile salts. researchgate.netnih.gov The presence of 5α-bile alcohol sulfates, such as petromyzonol sulfate (B86663), in lampreys is a key feature of their primitive bile salt biosynthetic pathway. researchgate.net This contrasts with most mammals, which primarily produce C24 bile acids. wikipedia.org The evolution of bile salt biosynthesis shows a general trend from C27 bile alcohols to C27 bile acids and finally to C24 bile acids. researchgate.net

The bile salt profile of the sea lamprey undergoes significant changes throughout its life cycle, reflecting the different physiological needs of each stage. biologists.com

Metamorphosis and Parasitic Stage: During metamorphosis, the lamprey undergoes a developmental biliary atresia, where the gallbladder and bile ducts degenerate. nih.govnih.govresearchgate.net This leads to a dramatic decrease in hepatic bile salt synthesis. nih.gov To compensate, the intestine takes over bile salt synthesis, with a more than 100-fold increase in the expression of cyp7a1. nih.govnih.govresearchgate.net The bile salt composition also shifts from C24 bile alcohol sulfates to taurine-conjugated C24 bile acids. nih.govnih.gov

Adult Stage: In sexually mature adults, especially males, the liver ramps up the production of bile salts, which are then modified and released from the gills as sex pheromones. nih.gov Spermiating males have significantly higher levels of hepatic petromyzonol sulfate compared to preovulatory females. researchgate.net The primary pheromone released by mature males is 3-keto petromyzonol sulfate (3kPZS), which is thought to be converted from petromyzonol sulfate in the gill epithelium. researchgate.net

Interactive Data Table: Bile Salt Levels in Sea Lamprey Life Stages

Life StagePredominant Bile Salt(s)Primary Site of SynthesisKey Function(s)
LarvaPetromyzonol sulfateLiverMigratory Pheromone
Parasitic JuvenileTaurine-conjugated C24 bile acidsIntestineDigestion
Mature Male3-keto petromyzonol sulfateLiver (precursor), Gill (final conversion)Sex Pheromone
Mature FemalePetromyzonol sulfate, Petromyzonamine disulfateLiverEndogenous signaling

Transcriptional and Hormonal Regulation of Biosynthetic Gene Expression

The biosynthesis of petromyzonol 24-sulfate, a key component of the sea lamprey's migratory pheromone, is a finely tuned process, subject to rigorous transcriptional and hormonal control. This regulation ensures that the production of this vital chemoattractant aligns with the lamprey's life cycle, particularly with the onset of sexual maturation and the spawning season. The expression of genes encoding the enzymes responsible for converting cholesterol into petromyzonol 24-sulfate is not uniform throughout the lamprey's body; rather, it exhibits distinct tissue-specific patterns and is significantly influenced by hormonal cues associated with reproduction.

Tissue-Specific Expression Profiles of Key Enzymes (e.g., Liver, Gill Epithelium)

The synthesis of petromyzonol 24-sulfate and related bile salts is a multi-step process involving a cascade of enzymatic reactions. The genes encoding these enzymes display marked tissue-specific expression, primarily localized to the liver and the gill epithelium. The liver is the principal site for the initial stages of bile salt synthesis from cholesterol. In contrast, the final modifications and release of the pheromonal compounds, including petromyzonol 24-sulfate, predominantly occur in the gills.

Several key enzyme-encoding genes have been identified with distinct expression profiles in sexually mature male sea lampreys. Genes such as cyp7a1, cyp27a1, and cyp8b1, which are crucial for the initial steps of bile acid synthesis, are most highly expressed in the liver tissue researchgate.net. Conversely, genes responsible for subsequent modifications, like hsd3b7, sult2a1, and sult2b1, show their greatest expression in the gill epithelium researchgate.net. This spatial segregation of enzyme expression suggests a cooperative mechanism between the liver and gills in the production and secretion of the final pheromonal compounds.

GeneEnzymePrimary Tissue of Expression
cyp7a1Cholesterol 7-alpha-hydroxylaseLiver
cyp27a1Sterol 27-hydroxylaseLiver
cyp8b1Sterol 12-alpha-hydroxylaseLiver
hsd3b7Hydroxy-delta-5-steroid dehydrogenaseGill Epithelium
sult2a1Sulfotransferase 2A1Gill Epithelium
sult2b1Sulfotransferase 2B1Gill Epithelium

Hormonal Priming and Upregulation of Biosynthesis During Sexual Maturation

The production of petromyzonol 24-sulfate is dramatically amplified during the sea lamprey's sexual maturation, a process driven by significant hormonal changes. This upregulation is essential for the release of this pheromone, which guides migratory adults to suitable spawning grounds nih.gov. Research has demonstrated a remarkable increase in the transcription of key biosynthetic genes in mature male sea lampreys compared to their immature counterparts.

A pivotal study revealed an astonishing 8,000-fold increase in the transcription of the cyp7a1 gene in the liver of mature male sea lampreys researchgate.net. The cyp7a1 gene encodes cholesterol 7-alpha-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway nih.govresearchgate.netnih.gov. This massive upregulation underscores the profound impact of sexual maturation on the biosynthesis of petromyzonol 24-sulfate. Additionally, the transcription of cyp27a1 and cyp8b1 in the liver of mature males increases by three-fold and six-fold, respectively researchgate.net.

This hormonal priming also affects the later stages of biosynthesis occurring in the gills. The expression of hsd3b7, sult2b1, and sult2a1 is notably high in the gill epithelia of mature males, facilitating the final conversion and sulfation of bile salt precursors into active pheromonal compounds researchgate.netresearchgate.net. The production of these bile salts is generally higher in males than in females biologists.comresearchgate.net.

Furthermore, the biosynthesis and release of these pheromonal bile salts can be modulated by external hormonal cues from other lampreys. For instance, exposure to 3-keto petromyzonol sulfate (3kPZS), a pheromone released by spermiating males, can induce an immediate increase in its own release and hepatic production in other spermiating males biologists.comnih.gov. This suggests a complex interplay of internal hormonal states and external pheromonal signals in regulating the production of these critical reproductive chemoattractants. While specific sex steroids like estradiol, progesterone, and testosterone (B1683101) have been measured in spawning sea lampreys, the precise hormonal cascade that directly triggers the upregulation of these biosynthetic genes is an area of ongoing research usgs.gov.

GeneFold Increase in Transcription (Mature vs. Immature Males)Primary Tissue of Upregulation
cyp7a18000-foldLiver
cyp27a13-foldLiver
cyp8b16-foldLiver

Molecular Mechanisms of Olfactory Perception and Signal Transduction

Electrophysiological Characterization of Olfactory Sensitivity to Petromyzonol (B13829) 24-Sulfate

Electrophysiological studies, particularly those employing electro-olfactogram (EOG) recordings, have been instrumental in quantifying the olfactory potency of PZS and understanding the specificity of the lamprey's olfactory response.

Dose-Response Relationships and Detection Thresholds via Electro-olfactogram (EOG) Recording

Dose-response experiments reveal a clear relationship between the concentration of PZS and the magnitude of the EOG response. The detection threshold for PZS is remarkably low, with significant responses observed at concentrations as low as 10-12 to 10-13 Molar (M). glfc.orgnih.govscispace.comresearchgate.netnih.gov This acute sensitivity underscores the biological importance of PZS as a long-range migratory cue, as it allows lampreys to detect minute quantities of the pheromone released by larvae in streams.

In one study, the EOG response threshold for a related compound, 3-keto petromyzonol sulfate (B86663) (3kPZS), a component of the male sex pheromone, was found to be 10-10 M. semanticscholar.orgplos.org Another related bile alcohol sulfate, 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES), also a component of the male sex pheromone, exhibited a higher EOG detection threshold of 10-7 M. semanticscholar.orgplos.org These findings highlight the varying sensitivities of the lamprey olfactory system to different, yet structurally similar, bile acid derivatives.

CompoundReported EOG Detection Threshold (M)
Petromyzonol 24-Sulfate (PZS)10-12 - 10-13
3-keto petromyzonol sulfate (3kPZS)10-10
3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES)10-7

Specificity of Olfactory Responses to Petromyzonol 24-Sulfate and Analogs

The sea lamprey's olfactory system demonstrates a high degree of specificity for PZS and its analogs. Out of numerous bile acids tested, PZS and allocholic acid (ACA) were found to be the most potent stimulants. nih.govscispace.comresearchgate.netnih.gov The unique 5α-configuration of the steroid nucleus and the presence of a sulfate group at the C-24 position are critical for this high level of olfactory potency. glfc.org

The specificity of the olfactory response has been further investigated by testing various synthetic analogs of PZS. For instance, the 5β-epimer of PZS, 5β-petromyzonol sulfate, elicited a considerable olfactory response, although with less potency than the native 5α-configured PZS. nih.gov This suggests that while the 5α-configuration is preferred, the olfactory receptors can still recognize and be activated by the 5β-isomer, indicating a degree of promiscuity. nih.gov The presence and position of hydroxyl and keto groups on the steroid skeleton also significantly influence receptor activation. nih.gov

Identification and Molecular Characterization of Olfactory Receptors

The detection of PZS is initiated by its interaction with specific olfactory receptors located on the cilia of olfactory sensory neurons. Research has begun to identify and characterize these receptors, shedding light on the molecular basis of ligand binding and signal transduction.

Structure-Activity Relationships Governing Receptor Activation

The structural features of PZS are critical for its ability to activate its olfactory receptors. The 5α-configuration of the steroid nucleus, the three axial hydroxyl groups, and the C-24 sulfate ester are all recognized as key substituents for potent receptor activation. nih.govscispace.comresearchgate.netnih.gov

Studies on synthetic analogs have further elucidated these structure-activity relationships. The stereochemical configuration at the C5 position (5α vs. 5β) and the pattern of oxygenation on the steroid skeleton are major determinants of olfactory activity. nih.gov While some oxygenation is required for binding, less oxygenated analogs of PZS can still elicit olfactory responses, albeit with reduced potency. nih.gov

Intracellular Signaling Pathways Associated with Pheromone Perception

The perception of Petromyzonol 24-sulfate begins with its binding to specific olfactory receptors located on the cilia of olfactory sensory neurons (OSNs) in the main olfactory epithelium. core.ac.uknih.gov While the exact receptor for PZS has yet to be molecularly cloned and characterized, electrophysiological studies provide strong evidence for its existence and specificity. researchgate.netresearchgate.net Cross-adaptation experiments, which involve saturating the olfactory epithelium with one odorant before applying another, have demonstrated that PZS is detected by its own unique receptor sites, distinct from those that detect other pheromonal bile acids like allocholic acid (ACA). nih.govnih.govresearchgate.net This indicates that the lamprey possesses independent signal transduction pathways for different bile acid pheromones. nih.govnih.gov

The detection threshold for PZS in the adult sea lamprey olfactory system is extremely low, estimated to be around 10⁻¹² M, highlighting the profound sensitivity of these specialized receptors. nih.govnih.gov Upon binding of the PZS molecule, the receptor is believed to undergo a conformational change. This change initiates an intracellular signaling cascade, which is characteristic of most vertebrate olfactory systems. core.ac.uk

This signal transduction is widely understood to be mediated by a G-protein-coupled receptor (GPCR) pathway. core.ac.uknih.gov The general model for this process involves the following key steps:

Receptor Activation: The binding of Petromyzonol 24-sulfate to its specific GPCR on the OSN membrane activates the receptor. nih.gov

G-Protein Activation: The activated receptor interacts with and activates a specialized G-protein, likely the olfactory-specific variant G-olf. nih.gov

Second Messenger Synthesis: The activated G-protein stimulates an enzyme, such as adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). core.ac.uknih.gov

Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. nih.gov

Depolarization: The opening of these channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing a depolarization of the cell membrane. This initial depolarization is further amplified by a Ca²⁺-activated Cl⁻ current. nih.gov

Signal Transmission: This depolarization, known as the receptor potential, propagates from the cilia to the axon hillock of the OSN, where it triggers the generation of action potentials that are then transmitted to the olfactory bulb of the brain for processing. nih.gov

This cascade effectively translates the chemical signal of the pheromone into an electrical signal that the central nervous system can interpret, ultimately leading to a behavioral response, such as upstream migratory swimming.

Evolutionary Biology of Bile Salt Receptors and Transporters

Coevolutionary Dynamics Between Bile Salt Structures and Nuclear Receptors

Nuclear receptors serve as sensors for bile salts, translating their presence into transcriptional regulation of genes involved in synthesis, metabolism, and detoxification. nih.govnih.gov The structural variation of bile salts across different species, from the planar 5α-bile alcohols of the lamprey to the bent 5β-bile acids of mammals, has driven the evolution of the ligand-binding pockets of these receptors. nih.govuiowa.edu

The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic receptor, is activated by a wide array of molecules, including bile salts. nih.gov It plays a crucial role in regulating the detoxification of potentially harmful compounds, including toxic bile acids, through pathways like sulfation. nih.gov The evolutionary adaptations of PXR are evident in its species-specific ligand preferences. For instance, homology modeling of the zebrafish PXR reveals a flat ligand-binding pocket well-suited to accommodate planar bile salts like 5α-cyprinol 27-sulfate, which is structurally analogous to the 5α-petromyzonol sulfate (B86663) found in lampreys. researchgate.net This suggests that ancestral PXR may have been adapted to bind the planar, ancient bile alcohols prevalent in early vertebrates.

The Vitamin D Receptor (VDR) is another nuclear receptor that has been shown to function as a sensor for bile acids. direct-ms.org In mammals, VDRs are activated by the secondary bile acid lithocholic acid (LCA). direct-ms.orgnih.gov This interaction triggers a signaling cascade that induces the expression of detoxification enzymes, protecting cells from the toxic effects of high bile acid concentrations. direct-ms.org While direct activation of primitive VDR by petromyzonol (B13829) sulfate has not been extensively detailed, the ability of mammalian VDR to bind LCA demonstrates a functional link between VDR and bile acid signaling. nih.govnih.gov The relatively small, slightly curved binding pocket of human VDR can accommodate LCA, suggesting an evolutionary adaptation for sensing specific bile acid structures. researchgate.net This established role as a bile acid sensor points to an ancient evolutionary relationship that likely included interactions with the primitive bile salts of early vertebrates.

The Farnesoid X Receptor (FXR) is the primary transcriptional regulator of bile salt synthesis and homeostasis. nih.govnih.gov The co-evolution of FXR and its bile salt ligands provides a clear example of molecular adaptation. nih.gov Studies comparing FXR across different species reveal significant changes in the shape and size of the ligand-binding pocket to accommodate evolving bile salt structures. nih.govuiowa.edu

Homology models of the FXR from the sea lamprey (Petromyzon marinus) predict a narrow, flat ligand-binding pocket. nih.govuiowa.edu This planar topology is ideally suited for binding the evolutionarily ancient, planar 5α-bile alcohols, such as petromyzonol sulfate, which are the primary bile salts in this species. nih.gov In stark contrast, the human FXR possesses a larger, curved binding pocket that is structurally adapted to bind the bent, 5β-bile acids typical of mammals, such as chenodeoxycholic acid (CDCA). nih.govnih.gov This structural divergence highlights a shift in ligand selectivity during vertebrate evolution, from ancient 5α-bile alcohols to more modern 5β-bile acids. nih.gov FXR's central role is to act as a sensor that maintains bile acid homeostasis, a function that has been conserved and adapted throughout evolution. nih.govresearchgate.net

Evolution of Bile Salt Transport Proteins

The maintenance of the bile salt pool depends on a highly efficient system of transport proteins that facilitate their enterohepatic circulation—a process conserved throughout vertebrate evolution. nih.govnih.gov The evolution of these transporters, particularly their substrate specificity, reflects the structural diversification of bile salts.

The Apical Sodium-Dependent Bile Salt Transporter (ASBT), also known as SLC10A2, is a critical protein for the reabsorption of bile salts from the intestine. nih.govnih.gov Functional characterization of ASBT orthologs from primitive vertebrates like the sea lamprey and skate, compared with humans, demonstrates a clear evolutionary trajectory of substrate specificity. nih.govnih.gov

The lamprey ASBT (lpAsbt) exhibits high affinity for the endogenous 5α-petromyzonol sulfate (5α-PZS) and other ancient 5α-bile alcohols. nih.gov However, it shows low affinity for the 5β-bile alcohols found in more advanced fish like the skate and lacks affinity for modern 5β-bile acids like taurocholic acid (TCA). nih.govnih.gov The skate ASBT, representing an intermediate evolutionary stage, has high affinity for both 5α- and 5β-bile alcohols but low affinity for modern 5β-bile acids. nih.gov In contrast, human ASBT has evolved to be a broad-spectrum transporter, demonstrating high affinity for all three types of bile salts. nih.govnih.gov This indicates that ASBT evolved by progressively gaining affinity for newly emerging bile salt structures while retaining the ability to transport older, ancestral forms. nih.govdoaj.org

Table 1: Comparative Substrate Affinity of ASBT Orthologs nih.govnih.gov
SpeciesBile Salt TypeRelative Affinity
Lamprey (Petromyzon marinus)5α-Bile Alcohols (e.g., Petromyzonol Sulfate)High
Lamprey (Petromyzon marinus)5β-Bile AlcoholsLow
Lamprey (Petromyzon marinus)5β-Bile Acids (e.g., Taurocholic Acid)None
Skate (Leucoraja erinacea)5α-Bile AlcoholsHigh
Skate (Leucoraja erinacea)5β-Bile AlcoholsHigh
Skate (Leucoraja erinacea)5β-Bile AcidsLow
Human (Homo sapiens)5α-Bile AlcoholsHigh
Human (Homo sapiens)5β-Bile AlcoholsHigh
Human (Homo sapiens)5β-Bile AcidsHigh

In addition to ASBT (SLC10A2), other transporters are essential for bile salt homeostasis. The Bile Salt Export Pump (BSEP, ABCB11) is located on the canalicular membrane of hepatocytes and is responsible for secreting bile salts into the bile. nih.govmdpi.com The Sodium Taurocholate Cotransporting Polypeptide (NTCP, SLC10A1) is found on the basolateral membrane of hepatocytes and is responsible for uptake of bile salts from the blood. nih.govnih.gov

In the sea lamprey, petromyzonol sulfate also functions as a potent migratory pheromone, released by larvae to guide adults to suitable spawning grounds. lgcstandards.comnih.gov The efficient internal system for bile salt synthesis and circulation, managed by transporters analogous to BSEP, NTCP, and ASBT, is a prerequisite for making these compounds available for external release. nih.govnih.gov While these specific transporters are primarily involved in the reabsorption and secretion that constitutes the enterohepatic circulation, this internal conservation is what allows for a sufficient pool of bile salts to be available for release into the environment to act as chemical signals. researchgate.net Interestingly, studies on the skate, another primitive vertebrate, suggest that its SLC10A1 (NTCP) ortholog is not a primary bile salt transporter, indicating that the liver-specific, high-affinity bile salt uptake function of NTCP may have appeared later in vertebrate evolution. nih.gov

Advanced Research Methodologies in Petromyzonol 24 Sulfate Science

Chromatographic and Spectrometric Techniques for Bile Salt Analysis

The identification and quantification of petromyzonol (B13829) 24-sulfate and its analogs rely on powerful analytical chemistry techniques that can separate complex mixtures and provide detailed structural information.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), stands as a cornerstone for the sensitive and specific quantification of petromyzonol 24-sulfate and related bile salts. mdpi.com This method allows for the profiling of these compounds in various matrices, including water conditioned by lampreys and extracts from their tissues (liver, kidney, intestine). mdpi.com

The process typically involves electrospray ionization (ESI) in the negative ion mode, which is well-suited for sulfated molecules. plos.org By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are selected for each analyte, ensuring high selectivity and minimizing interference from the complex biological matrix. mdpi.compnas.org This approach has been validated for precision and accuracy, with reported relative standard deviations (RSD %) between 0.31% and 5.28% and mean recoveries ranging from 84.3% to 96.3%. mdpi.com Such methods can achieve low detection limits, essential for measuring the trace amounts of pheromones released into aquatic environments. scispace.com For instance, HPLC-MS has been instrumental in demonstrating that larval sea lampreys produce and release petromyzonol sulfate (B86663) (PS). scispace.comresearchgate.net

Table 1: Performance of a Validated UHPLC-MS/MS Method for Analyzing Unsaturated Bile Alcohols in Sea Lamprey Tissue mdpi.com Data illustrates typical performance metrics for quantifying related pheromonal compounds.

ParameterLiverKidneyIntestine
Mean Recovery (%) 84.3 - 96.385.0 - 95.984.9 - 95.0
Matrix Effect (%) 85.9 - 99.385.6 - 98.685.9 - 95.6
Linearity (r²) >0.99>0.99>0.99

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of petromyzonol 24-sulfate and its derivatives, providing unambiguous information about the molecule's conformation and stereochemistry. Techniques such as ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the steroid nucleus and its side chain. plos.orgmdpi.com

Advanced 2D NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative three-dimensional arrangement of atoms. mdpi.com For example, NOESY correlations have been used to confirm the stereochemistry of the steroidal skeleton, including key ring junctions. plos.orgmdpi.com These analyses established the 5α-configuration (A/B trans ring fusion) and the axial orientation of hydroxyl groups at C-7 and C-12, which are characteristic features of these lamprey bile salts. mdpi.comnih.gov The configuration of the side chain has also been assigned using these powerful spectroscopic methods. plos.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of sea lamprey bile salts, particularly for identifying metabolites and determining specific structural features. nih.gov For bile salts like petromyzonol 24-sulfate to be analyzed by GC-MS, they must first be chemically modified to increase their volatility. This typically involves a two-step process: deconjugation to remove the sulfate group, followed by derivatization (e.g., methylation and silylation) of the hydroxyl groups. nih.gov GC-MS analysis was instrumental in the initial characterization of sea lamprey bile, helping to resolve the 5α (A/B trans) configuration of the steroid nucleus. nih.gov

Bioassay Systems for Functional Characterization

To understand the biological significance of petromyzonol 24-sulfate as a chemical signal, researchers use highly specialized bioassays that measure both physiological and behavioral responses in sea lampreys. These assays are often used in a bioassay-guided fractionation approach, where chemical separations are guided by the biological activity of the resulting fractions. nih.govnih.gov

Electro-olfactogram (EOG) recording is a primary in vitro technique used to measure the sensitivity of the sea lamprey's olfactory system to specific compounds. nih.govnih.gov The procedure involves placing electrodes on the surface of the olfactory epithelium of an anesthetized lamprey and recording the change in electrical potential when a water sample containing a test compound is introduced. plos.orgnih.gov

EOG studies have demonstrated that the olfactory organs of adult sea lampreys are acutely and specifically sensitive to petromyzonol sulfate. scispace.comresearchgate.net These experiments are critical for determining the detection threshold, which is the lowest concentration of a substance that elicits a significant olfactory response. For petromyzonol sulfate, the detection threshold has been found to be as low as approximately 10⁻¹² Molar, highlighting its extreme potency as an olfactory stimulant for migratory adult lampreys. scispace.comresearchgate.netnih.gov Cross-adaptation experiments, where the olfactory system is saturated with one compound before being tested with another, have suggested that specific receptor sites exist for different bile acids, indicating a high degree of specificity in detection. scispace.comnih.gov

Table 2: Olfactory Detection Thresholds of Sea Lamprey Bile Salts Determined by EOG

CompoundLife Stage SourceDetected ByDetection Threshold (Molar)
Petromyzonol Sulfate (PS) LarvaeMigratory Adults~10⁻¹² scispace.comresearchgate.net
Allocholic Acid (ACA) LarvaeMigratory Adults~10⁻¹² researchgate.net
3-keto Petromyzonol Sulfate (3kPZS) Spermiating MalesOvulating Females10⁻¹³ plos.org
3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) Spermiating MalesOvulating Females10⁻¹⁰ plos.org

To confirm that a potent olfactory stimulant also elicits a behavioral response, researchers use controlled laboratory and field assays. Two-choice mazes and artificial stream channels (flumes) are common laboratory setups. mdpi.comnih.govglfc.org In a typical two-choice maze, a lamprey is released at a downstream point and allowed to choose between two channels, one carrying a control substance (e.g., water) and the other carrying the test compound. mdpi.comnih.gov The amount of time the animal spends in each channel is recorded to determine if the test compound is an attractant or a repellent. mdpi.comnih.gov

These assays have provided direct behavioral evidence that unique bile acids, including petromyzonol sulfate, function as a migratory pheromone. researchgate.net For example, water conditioned by lamprey larvae, which contains petromyzonol sulfate, is highly attractive to migratory adults. researchgate.net Similar assays have been used to test the components of the male sex pheromone, showing that specific compounds attract ovulating females, confirming their function in coordinating spawning. mdpi.comglfc.org These controlled experiments are crucial for validating the ecological function of compounds identified through chemical analysis and are often a precursor to larger-scale field trials in natural streams. usgs.govplos.org

Molecular and Genomic Approaches

Advanced research into Petromyzonol 24-Sulfate Sodium Salt increasingly relies on molecular and genomic techniques to unravel the intricacies of its biosynthesis, reception, and physiological function. These methodologies provide powerful tools to study the compound at the level of genes and proteins, offering insights that are unattainable through traditional physiological or chemical analyses alone.

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq) of Biosynthetic and Receptor Genes

Gene expression analysis is fundamental to understanding the biological pathways associated with Petromyzonol 24-Sulfate and its analogs. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are employed to quantify the abundance of specific messenger RNA (mRNA) transcripts in tissues of interest. lubio.ch This allows researchers to identify which genes involved in the biosynthesis of the bile salt or in its reception are active under specific conditions.

RT-qPCR is a targeted approach used to measure the expression levels of a predetermined set of genes. lubio.ch It is highly sensitive and often used to validate findings from broader analyses or to quantify changes in a few specific genes of interest. researchgate.netfrontiersin.org RNA-Seq, conversely, is a high-throughput method that provides a comprehensive snapshot of the entire transcriptome—the full range of messenger RNA molecules—in a sample. lubio.chnih.gov This allows for the discovery of novel genes and pathways associated with the compound's function without prior knowledge of which genes are involved. lubio.ch

In studies of related pheromonal bile acids like 3-keto petromyzonol sulfate (3kPZS), exposure has been shown to increase the expression of specific genes in the brain of the sea lamprey. nih.gov Using one-way ANOVA for analysis, researchers observed elevated expression of lamprey gonadotropin-releasing hormone (lGnRH-I and lGnRH-III) transcripts, as well as Jun and Jun N-terminal kinase (JNK). nih.govpherobase.com Such analyses help to elucidate the downstream neural and endocrine pathways that are activated upon detection of these chemical signals. nih.gov

Table 1: Comparison of Gene Expression Analysis Techniques

Feature RT-qPCR (Real-Time PCR) RNA-Seq (RNA Sequencing)
Principle Reverse transcription of RNA to cDNA followed by PCR amplification with target-specific primers and fluorescent probes. lubio.ch Next-generation sequencing of cDNA libraries to quantify all RNA molecules in a sample. lubio.ch
Scope Targeted; analyzes a few genes of interest. lubio.ch Global; analyzes the entire transcriptome. lubio.ch
Application Gene expression quantification, validation of RNA-Seq data. researchgate.net Gene expression profiling, discovery of novel transcripts, pathway analysis. nih.gov

| Data Output | Cycle threshold (Ct) values, indicating relative abundance of specific transcripts. | Quantitative lists of all transcripts present in a sample. lubio.ch |

Recombinant Protein Expression and Ligand-Binding Assays

To study the interaction between Petromyzonol 24-Sulfate and its receptors directly, researchers use recombinant protein expression systems. This involves introducing the gene for a specific receptor into a host cell line (e.g., mammalian HepG2 cells or insect cells) that does not normally produce it. nih.govnih.gov These cells then manufacture the receptor protein, which can be isolated or studied within the cell membrane.

Once the receptor is expressed, ligand-binding assays are performed to characterize its specificity and sensitivity. A common method is the luciferase-based reporter assay. nih.gov In this system, the receptor's activation by a ligand (like Petromyzonol 24-Sulfate) triggers a downstream signaling cascade that results in the expression of a luciferase reporter gene, producing light that can be quantified. nih.gov

This approach was successfully used to "deorphanize" two highly related odorant receptors in the sea lamprey, OR320a and OR320b, identifying them as specific receptors for C24 5α-bile acids like 3-keto petromyzonol sulfate (3kPZS). nih.gov The study revealed that both receptors were strongly activated by sulfated C24 5α-bile acids but not by C24 5β-bile acids, which are common in jawed vertebrates. nih.gov These assays demonstrated that specific structural features, such as a hydroxyl group at carbon 12 and the sulfate group at carbon 24, are critical for potent receptor activation. nih.gov Such studies are crucial for understanding the molecular basis of pheromone detection. nih.gov

CRISPR/Cas9 and Gene Editing for Functional Studies

The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for the precise modification of an organism's DNA. frontiersin.org This tool can be used to create "knockouts" by introducing mutations that disable a specific gene, allowing researchers to study its function through its absence. nih.gov

While specific published applications of CRISPR/Cas9 to the Petromyzonol 24-Sulfate biosynthetic or receptor pathways are not yet prevalent, this methodology holds immense potential for functional studies. For instance, researchers could use CRISPR/Cas9 to:

Disable Biosynthetic Enzymes: By knocking out genes encoding for specific enzymes thought to be involved in the synthesis of Petromyzonol 24-Sulfate, researchers could confirm their role in the pathway. If the lamprey subsequently fails to produce the compound, the function of the enzyme is verified.

Ablate Receptor Genes: Knocking out the genes for specific olfactory receptors, such as OR320a/b, would allow for definitive tests of their role in detecting Petromyzonol 24-Sulfate. nih.gov Behavioral experiments could then determine if lampreys lacking these receptors still respond to the pheromone.

Introduce Specific Mutations: The system can be used to alter single amino acids in a receptor protein to investigate which residues are critical for ligand binding and receptor activation. nih.gov

This gene-editing approach provides a powerful method for moving from correlational data (e.g., gene expression changes) to causal evidence of a gene's function in the context of Petromyzonol 24-Sulfate biology. frontiersin.org

Synthetic Organic Chemistry for Analog and Probe Development

Synthetic organic chemistry is an indispensable tool in the study of Petromyzonol 24-Sulfate. It enables the production of the pure compound for research and, more importantly, the creation of novel analogs and stereoisomers to probe the highly specific interactions between the pheromone and its receptors.

Total Synthesis of Petromyzonol 24-Sulfate and its Stereoisomers

The total synthesis of complex natural products like Petromyzonol 24-Sulfate is a significant chemical undertaking that provides an unambiguous supply of the material for biological testing. It also allows for the creation of stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.

The natural pheromone is a 5α-bile salt. oup.com Research has involved the successful synthesis of its unnatural stereoisomer, sodium 5β-petromyzonol-24-sulfate. nih.gov The synthesis of this epimer allowed for direct comparison of the biological activity between the 5α and 5β configurations, revealing the importance of stereochemistry for olfactory detection. nih.gov

A published synthesis of sodium 5β-petromyzonol-24-sulfate (the 5β-epimer of the natural compound) involved multiple steps. nih.gov The process started with a protected form of a 5β-cholan-24-ol derivative. nih.gov A key final step involved the removal of protecting groups and purification by flash chromatography to yield the final sulfated product with a 92% yield. nih.gov The availability of synthetic routes for both the natural compound and its isomers is critical for structure-activity relationship studies. plos.orgduke.edu

Design and Synthesis of Structural Analogs for Receptor Mapping

To understand which parts of the Petromyzonol 24-Sulfate molecule are essential for its biological activity, chemists design and synthesize a variety of structural analogs. nih.gov These analogs systematically modify different parts of the parent molecule, such as the number and position of hydroxyl groups, the stereochemistry, or the nature of the side chain.

These synthetic analogs are then used as molecular probes in physiological and behavioral assays to "map" the binding site of the olfactory receptors. nih.gov For example, a series of unnatural 5β-bile acid derivatives were synthesized to evaluate how the sea lamprey olfactory system responds to changes in the steroid skeleton's oxygenation and stereochemistry. nih.gov

By testing these analogs, researchers can determine the structure-activity relationship (SAR)—the rules that govern how a molecule's structure relates to its biological function. This knowledge is crucial for designing more potent or selective compounds for use in sea lamprey control programs. barrierreef.org

Table 2: Examples of Synthesized Analogs of Petromyzonol Sulfate for Receptor Mapping nih.gov

Compound Name Modification from 5β-Petromyzonol Sulfate Purpose of Synthesis
Sodium 3α,12α-dihydroxy-5β-cholan-24-ol sulfate Lacks the 7α-hydroxyl group To test the importance of the C7 hydroxyl group for receptor binding.
Sodium 3α,7α-dihydroxy-5β-cholan-24-ol sulfate Lacks the 12α-hydroxyl group To test the importance of the C12 hydroxyl group for receptor binding.
Sodium 3α-hydroxy-5β-cholan-24-ol sulfate Lacks both 7α and 12α-hydroxyl groups To evaluate the effect of removing two hydroxyl groups.
Sodium cholan-24-ol (B1262693) sulfate Lacks all three hydroxyl groups (3α, 7α, 12α) To determine the necessity of the core hydroxyl groups.

Development of Labeled Pheromone Probes for Receptor Localization

The identification and characterization of olfactory receptors that bind to Petromyzonol 24-Sulfate (PZS) are fundamental to understanding the molecular mechanisms of chemoreception in the sea lamprey. A critical step in this process is the development of labeled pheromone probes. These specialized molecules, which are essentially PZS or its analogs tagged with a detectable marker, allow researchers to visualize the precise location of pheromone binding within the olfactory epithelium and to study receptor-ligand interactions. The primary approaches involve the synthesis of radiolabeled and fluorescently labeled probes.

The synthesis of these probes builds upon established methods for creating unnatural bile acid derivatives. nih.gov The core strategy involves modifying the PZS molecule to incorporate a radioactive isotope or a fluorescent tag without significantly altering its three-dimensional structure, which is crucial for receptor binding specificity. nih.govresearchgate.net

Radiolabeled Probes and Autoradiography

One established technique for receptor localization in lampreys involves the use of radiolabeled ligands. researchgate.net For PZS, this would entail synthesizing a version of the molecule incorporating a radioactive isotope, such as tritium (B154650) (³H). The synthesis of such a probe, while complex, would follow established organic chemistry principles for steroid modification.

Once synthesized, the radiolabeled PZS probe is introduced to olfactory tissue preparations. The probe binds to its specific receptors within the olfactory sensory neurons. The tissue is then exposed to photographic film or emulsion in a process called autoradiography. The radioactive emissions from the probe expose the film, creating a visual map of the receptors' locations. Autoradiographic studies using other radiolabeled steroids, like ³H estradiol, have been successfully performed in lampreys, demonstrating the feasibility of this technique for localizing steroid-binding sites. researchgate.net Photoaffinity labeling, using a photo-reactive group and a radiolabel like ³²P, represents another advanced method used to irreversibly bind and identify the associated sulfotransferase enzymes, which could be adapted for receptor studies. researchgate.net

Fluorescent Probes and Microscopy

An alternative and increasingly common approach is the use of fluorescently labeled probes. This method involves chemically attaching a fluorophore—a molecule that emits light upon excitation—to the PZS structure. The selection of the fluorophore is critical to ensure it does not sterically hinder the pheromone from binding to its receptor.

These fluorescent PZS analogs can then be applied to live or fixed olfactory tissue. Using advanced techniques like confocal laser scanning microscopy, researchers can directly visualize the probe bound to the receptors on the cell surface. This method offers high-resolution localization and the potential for dynamic studies in living cells. The use of fluorescently-tagged secondary antibodies (e.g., Alexa Fluor) has been successfully applied to localize other sulfated aminosterols, such as squalamine, to the plasma membrane of lamprey cells, confirming the utility of fluorescence-based methods in this species. semanticscholar.org

Research Findings from Labeled Probe Analogs

While direct localization studies using labeled PZS are not extensively published, research on the closely related male sex pheromone, 3-keto petromyzonol sulfate (3kPZS), has yielded significant insights into the identity of the target receptors. nih.govresearchgate.net Through heterologous expression systems, where candidate lamprey odorant receptors are expressed in cultured cells (like HEK cells), researchers have identified specific G protein-coupled receptors (GPCRs) that are activated by these pheromones. nih.gov

Two highly related odorant receptors, OR320a and OR320b, have been "deorphanized" and shown to respond specifically to 3kPZS and its analogs. nih.gov These studies, while not using labeled probes for direct tissue localization, represent a crucial step in identifying the molecular targets. The findings from these functional assays provide a strong foundation for future localization studies, where labeled PZS or 3kPZS probes could be used to confirm the expression of OR320a and OR320b in the specific olfactory sensory neurons of the sea lamprey. nih.gov

The table below summarizes the types of labeled probes and the methodologies used in their application for studying pheromone reception.

Probe TypeLabelDetection MethodApplicationKey Findings/Inferences
Radiolabeled Pheromone Tritium (³H), Phosphorus (³²P)AutoradiographyPrecise localization of binding sites in tissue sections.Technique is established for other steroids in lamprey; provides a map of receptor distribution. researchgate.netresearchgate.net
Fluorescent Pheromone Fluorescent Dyes (e.g., Alexa Fluor analogs)Fluorescence/Confocal MicroscopyHigh-resolution visualization of receptors on cell surfaces; potential for live-cell imaging.Method proven effective for localizing similar sulfated sterols in lamprey tissues. semanticscholar.org
Unlabeled Analogs N/AHeterologous Expression Assays (e.g., in HEK cells)Functional identification of specific receptors that bind the pheromone.Identified specific odorant receptors (OR320a, OR320b) for the related pheromone 3kPZS. nih.gov

The development and application of these labeled probes are essential for building a complete picture of how pheromonal signals are detected at the molecular level, ultimately leading to a behavioral response in the sea lamprey.

Future Directions and Outstanding Research Questions

Discovery and Characterization of Novel Petromyzonol-Related Compounds

While Petromyzonol (B13829) 24-Sulfate is a key component of the sea lamprey's chemical communication system, it is part of a complex mixture of compounds that mediate different behaviors. A primary area for future research is the continued discovery and characterization of other petromyzonol-related molecules and their roles in lamprey life history.

Recent studies have already identified other behaviorally active compounds. For instance, 3-keto petromyzonol sulfate (B86663) (3kPZS) is a major component of the male sex pheromone that attracts ovulating females. glfc.orgnih.gov Another compound, 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES), has been identified as a minor component of the male sex pheromone that, when combined with 3kPZS, enhances the attraction of females to nests. plos.orguwindsor.ca Additionally, petromyzonamine disulfate (PADS) and petromyzosterol disulfate (PSDS) are part of the larval migratory pheromone cocktail along with petromyzonol sulfate. uwindsor.canih.gov

Future research should focus on:

Comprehensive Chemical Profiling: Employing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the full suite of bile salt derivatives and other chemical cues released by lampreys at different life stages.

Bioassay-Guided Fractionation: Continuing to use behavioral and electrophysiological assays to guide the isolation and identification of novel active compounds from lamprey-conditioned water.

Synthetic Chemistry: Synthesizing newly identified compounds and their analogs to confirm their structure and to investigate structure-activity relationships. For example, the synthesis of unnatural 5β-bile acid derivatives has already provided insights into the specificity of the lamprey olfactory system. nih.gov

High-Resolution Structural Biology of Petromyzonol 24-Sulfate Receptors

A critical step in understanding how petromyzonol 24-sulfate and related compounds elicit a behavioral response is to characterize the olfactory receptors that detect them. Identifying and structurally characterizing these receptors will provide a molecular-level understanding of pheromone binding and signal transduction.

Recent breakthroughs have led to the deorphanization of two highly related odorant receptors, OR320a and OR320b, in the sea lamprey that specifically respond to C24 5α-bile acids like 3kPZS. nih.gov This provides a foundation for future work, which should include:

Receptor Cloning and Functional Expression: Identifying and cloning the full repertoire of olfactory receptors that bind to petromyzonol 24-sulfate and other lamprey pheromones. nih.govresearchgate.net These receptors can then be expressed in heterologous systems to study their ligand specificity and signaling properties.

X-ray Crystallography and Cryo-Electron Microscopy: Determining the high-resolution three-dimensional structures of these receptors, both alone and in complex with their ligands. This will reveal the precise molecular interactions that govern pheromone binding and receptor activation.

Site-Directed Mutagenesis: Probing the function of specific amino acid residues within the receptor's binding pocket to understand the molecular basis of ligand selectivity. Studies have already shown that a single amino acid change can significantly alter the response of a receptor to different bile acid analogs. nih.gov

Genomic and Proteomic Delineation of Complete Bile Salt Metabolism in Lamprey

The production of petromyzonol 24-sulfate and other bile salt pheromones is a complex metabolic process. A comprehensive understanding of this process requires a systems-level approach, integrating genomics, transcriptomics, and proteomics to map the entire bile salt metabolic network in lampreys.

The sea lamprey's life cycle involves a dramatic metamorphosis where the biliary system degenerates, yet they continue to produce and secrete bile salts. pnas.org This suggests unique adaptations in their metabolic pathways. Future research should aim to:

Genome-Wide Association Studies (GWAS): Identify genes associated with variations in pheromone production and release.

Transcriptomic Analysis (RNA-Seq): Compare gene expression profiles in the liver and other tissues at different life stages and in response to environmental cues to identify key enzymes and regulatory factors involved in bile salt synthesis. nih.govnih.govresearchgate.net Studies have already shown that the expression of enzymes like CYP7A1, the rate-limiting enzyme in bile acid synthesis, is dramatically altered during the lamprey life cycle. pnas.orgnih.govnih.gov

Proteomic Analysis: Identify and quantify the proteins present in relevant tissues to understand the enzymatic machinery responsible for the synthesis, modification (e.g., sulfation), and transport of bile salts. dntb.gov.ua

Elucidation of the Precise Mechanisms Regulating Pheromone Release and Detection

The release of pheromones and their detection by other individuals are tightly regulated processes that are crucial for successful reproduction and migration. While significant progress has been made, the precise mechanisms governing these events are not fully understood.

Key outstanding questions include:

Regulation of Pheromone Release: How do environmental and social cues, such as the presence of competitors, influence the rate of pheromone synthesis and release? biologists.com Hormonal regulation is likely a key factor, and the interplay between the hypothalamic-pituitary-gonadal (HPG) axis and pheromone production needs further investigation. mdpi.com

Pheromone Transport and Modification: How are bile salt precursors transported from the liver to the gills, and what are the specific enzymes responsible for their final modification before release? biologists.com

Neural Processing of Pheromone Signals: How are signals from different olfactory receptors integrated in the olfactory bulb and higher brain centers to produce a coherent behavioral response? The sea lamprey's relatively simple nervous system makes it an excellent model for studying the fundamental principles of vertebrate olfactory processing. nih.govresearchgate.net

Modulation of Pheromone Perception: How does the physiological state of the receiving animal, such as its hormonal status, modulate its sensitivity and behavioral response to pheromones? oup.com

Broader Implications for Vertebrate Chemical Communication and Neuroethology

The study of petromyzonol 24-sulfate and the sea lamprey's chemical communication system has implications that extend beyond this single species. As a basal vertebrate, the sea lamprey provides a unique opportunity to understand the evolutionary origins of chemical signaling in vertebrates. nih.govresearchgate.netnih.gov

Future research in this area could address:

Evolution of Pheromone Signaling: By comparing the chemical signals and receptors of the sea lamprey with those of other fish and vertebrates, we can gain insights into how these communication systems have evolved and diversified. The specificity of lamprey olfactory receptors for ancestral 5α-bile acids, in contrast to the 5β-bile acids found in jawed vertebrates, highlights this evolutionary divergence. nih.gov

Conservation of Olfactory Mechanisms: Investigating the molecular and neural mechanisms of olfaction in lampreys can reveal conserved principles of sensory processing that are shared among all vertebrates. oup.com

Neuroethology of Social Behavior: The sea lamprey provides a powerful model for understanding how chemical cues guide complex social behaviors like mate choice, competition, and migration. researchgate.netpnas.org

Pest Management Strategies: A deeper understanding of lamprey chemical communication can lead to the development of more effective and environmentally benign methods for controlling invasive sea lamprey populations in the Great Lakes. glfc.orgnih.gov

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of Petromyzonol 24-Sulfate Sodium Salt?

  • Methodological Answer: The compound’s structure can be confirmed using a combination of 1D/2D NMR (to map carbon-hydrogen frameworks and stereochemistry) and high-resolution mass spectrometry (HR-MS) for molecular weight and fragmentation patterns. Chemical derivatization (e.g., hydrolysis to isolate aglycone moieties) may further resolve sulfate ester linkages. These methods were applied in the structural elucidation of related steroid sulfates in marine organisms .

Q. How is this compound isolated from natural marine sources?

  • Methodological Answer: Isolation typically involves:
  • Extraction : Polar solvents (e.g., methanol-water mixtures) to solubilize sulfated steroids.
  • Chromatography : Sequential purification via open-column chromatography (silica gel) followed by HPLC (C18 reverse-phase columns).
  • Desalting : Dialysis or ion-exchange resins to remove interfering salts.
    This protocol aligns with isolation workflows for echinoderm-derived sulfated steroids .

Q. What biological roles or activities are associated with this compound in current literature?

  • Methodological Answer: Preliminary studies suggest pheromone-like signaling roles in aquatic species, akin to sulfated steroids in lampreys (Petromyzon marinus). For example, 3-keto petromyzonol sulfate (structurally similar) mediates migratory behavior . Bioactivity screening should prioritize electro-olfactogram assays or in vivo migration studies to validate analogous functions .

Advanced Research Questions

Q. How should experimental designs address batch-to-batch variability in synthetic or isolated this compound?

  • Methodological Answer: To minimize variability:
  • Quality Control (QC) : Implement HPLC purity checks (>95% by area under the curve) and elemental analysis (sulfur/sodium stoichiometry).
  • Standardization : Use internal standards (e.g., deuterated analogs) in mass spectrometry to normalize quantification.
  • Documentation : Report batch-specific data (e.g., solvent traces, counterion ratios) as in peptide synthesis QC protocols .

Q. What strategies resolve contradictions in reported bioactivity across studies (e.g., differing EC50 values)?

  • Methodological Answer: Discrepancies may arise from:
  • Purity : Re-analyze compound batches via LC-MS to exclude degradation products.
  • Assay Conditions : Standardize pH (e.g., 7.4 buffer), temperature, and solvent carriers (avoid organic solvents >0.1% in cell assays).
  • Positive Controls : Include known bioactive sulfated steroids (e.g., lamprey pheromones) to calibrate sensitivity .

Q. How can researchers optimize stability studies for this compound under physiological conditions?

  • Methodological Answer: Design a stability matrix testing:
  • pH : Range 2–9 (simulating gastric to extracellular environments).
  • Temperature : 4°C (storage) vs. 37°C (physiological).
  • Light Exposure : Protect samples from UV degradation.
    Monitor degradation via time-course HPLC and quantify half-life using kinetic modeling. Reference reagent stability protocols for sulfated compounds .

Q. What in vitro models are suitable for mechanistic studies of this compound?

  • Methodological Answer: Prioritize:
  • Receptor Transfection Models : HEK293 cells expressing putative G-protein-coupled receptors (GPCRs) from lamprey olfactory tissues.
  • Primary Cell Cultures : Olfactory epithelium explants for calcium imaging to detect ligand-induced signaling.
  • Zebrafish Embryos : For developmental toxicity screening (LC50 assays).
    These approaches mirror pheromone studies in aquatic vertebrates .

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